molecular formula C13H9N3O B253151 3-(2-pyridinyl)-4(3H)-quinazolinone

3-(2-pyridinyl)-4(3H)-quinazolinone

Cat. No.: B253151
M. Wt: 223.23 g/mol
InChI Key: IDTVSIRWEVWAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold first synthesized in 1895 via the Niementowski reaction . The derivative 3-(2-pyridinyl)-4(3H)-quinazolinone features a pyridinyl substituent at position 3 of the quinazolinone core.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H

InChI Key

IDTVSIRWEVWAFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Typically prepared via cyclization reactions involving anthranilic acid derivatives and pyridine-containing precursors, as outlined in general quinazolinone synthetic protocols .
  • Biological Relevance: Quinazolinones exhibit diverse activities, including antiviral, antifungal, and anticancer effects. The pyridinyl substitution in this compound may enhance interactions with enzymes or receptors, as seen in docking studies with Paraplegin protein .

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives vary in substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Compound Name Substituent Positions Key Biological Activities Notable Findings References
3-(2-Pyridinyl)-4(3H)-quinazolinone 3-(pyridinyl) Potential enzyme inhibition (Paraplegin) Induces conformational changes in Paraplegin protein, suggesting therapeutic potential for coronary artery disease .
2-Methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone) 2-methyl, 3-o-tolyl Sedative, metabolized via epoxide-diol pathway Major metabolites include hydroxylated derivatives; epoxidation is a key metabolic pathway in humans .
7-Chloro-3-substituted-4(3H)-quinazolinone (UR-9825) 7-Cl, 3-triazolylpropyl Antifungal Superior in vitro activity against Candida and Aspergillus vs. fluconazole; short half-life in mice .
3-(2-Carboxyphenyl)-4(3H)-quinazolinone 3-(2-carboxyphenyl) Protein interaction modulation Stabilizes Paraplegin-ligand complexes via interactions with Gly352-Thr356 and Asp408 .
Phenolic 4(3H)-quinazolinones (e.g., 5h, 5j, 5k) 2/3-phenolic groups Antioxidant Radical scavenging activity exceeds reference antioxidants (ABTS⁺, DPPH assays) .
2-Acetyl-4(3H)-quinazolinone 2-acetyl Natural product (fungal metabolite) Isolated from Aspergillus sp.; structural simplicity with underexplored bioactivity .

Pharmacokinetic and Metabolic Differences

  • Methaqualone : Undergoes hepatic epoxidation and hydroxylation, producing dihydrodiol metabolites in humans .
  • UR-9825 : Short half-life in mice (1 hour) but prolonged activity in rats (6 hours) due to species-dependent metabolic stability .
  • Phenolic Derivatives: High solubility improves antioxidant efficacy in vitro but may limit bioavailability in vivo .

Antiviral Activity

  • 3-(Substituted-benzalamino)-4(3H)-quinazolinones (e.g., III-31) inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 proteins, enhancing host defense enzymes .

Antifungal Development

Drug Design Insights

  • Docking studies reveal that this compound and 3-(2-carboxyphenyl)-4(3H)-quinazolinone stabilize Paraplegin’s inactive conformation, offering a template for coronary disease therapeutics .

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